1,3-Cyclopentadiene, 5-ethynyl-
Description
Contextualizing Ethynyl (B1212043) Cyclopentadienes within Hydrocarbon Chemistry
Ethynyl cyclopentadienes represent a specific class of hydrocarbon molecules that merge the structural features of two fundamental organic moieties: the five-membered cyclopentadiene (B3395910) ring and the two-carbon ethynyl group. Cyclopentadiene (c-C₅H₆) itself is a cornerstone in organic and organometallic chemistry, valued for its reactivity in cycloaddition reactions and its role as a precursor to the cyclopentadienyl (B1206354) (Cp) anion, a ubiquitous ligand in organometallic complexes. The introduction of an ethynyl substituent (–C≡CH) to the cyclopentadiene core introduces a region of high electron density and linear geometry, significantly influencing the molecule's electronic properties, reactivity, and potential for further functionalization.
These compounds are part of the broader family of cyclic and acyclic hydrocarbons. Their study provides insights into the reactivity of CCH and CN radicals with unsaturated hydrocarbons. aanda.org The substitution of a hydrogen atom in cyclopentadiene with an ethynyl group can result in three possible isomers, each with distinct chemical and physical properties. aanda.org The formation of such cyclic molecules is often explained through neutral-neutral reaction schemes in chemical models. arxiv.orgresearchgate.net Research into ethynyl cyclopentadienes extends to astrochemistry, where the detection of two of its isomers in the Taurus Molecular Cloud (TMC-1) highlights the potential for complex cyclic molecule formation in interstellar environments. aanda.orgarxiv.org This discovery suggests that reactions involving radicals like CCH with cyclic hydrocarbons are viable pathways for building molecular complexity in space. aanda.org
Significance of 1,3-Cyclopentadiene, 5-ethynyl- within its Isomeric Series
The substitution of an ethynyl group onto the cyclopentadiene ring can produce three structural isomers: 1-ethynyl-1,3-cyclopentadiene (1-ECP), 2-ethynyl-1,3-cyclopentadiene (2-ECP), and 5-ethynyl-1,3-cyclopentadiene (5-ECP). aanda.orgcoms.events These isomers exhibit significant differences in stability and, consequently, in their observed abundance in environments like the interstellar medium.
Quantum chemical calculations have shown that 1-ECP is the most stable isomer. aanda.org 2-ECP is slightly higher in energy, by about 6 kJ mol⁻¹, while 5-ethynyl-1,3-cyclopentadiene is considerably less stable, with a relative energy of 27 kJ mol⁻¹ higher than the 1-ECP isomer. aanda.org This energetic difference makes the 5-ethynyl- isomer the most reactive and least thermodynamically favored of the three. Theoretical studies on the reaction between the ethynyl radical (C₂H) and cyclopentadiene (C₅H₆) predict that all three isomers can be formed as major products. coms.events This barrierless and exothermic reaction is considered an efficient route for the formation of these important molecules in astrochemistry. coms.events
In observational astrochemistry, 1-ECP and 2-ECP have been detected in the TMC-1 molecular cloud, with 2-ECP being slightly more abundant than 1-ECP. aanda.orgarxiv.org The high reactivity and lower stability of 5-ethynyl-1,3-cyclopentadiene likely contribute to its non-detection in these environments, as it may readily isomerize to the more stable conjugated diene forms (1-ECP and 2-ECP) or participate in other reactions. The structure of 5-ethynyl-1,3-cyclopentadiene is distinct because the ethynyl group is attached to the saturated CH₂ carbon of the ring, breaking the conjugation of the diene system that is present in the other two isomers. This structural feature is key to its higher energy and distinct reactivity, particularly in thermal rearrangements to its isomers, such as 6-ethynylfulvene. nih.gov
| Isomer Name | Alternative Name | Relative Energy (kJ mol⁻¹) | CAS Number | SMILES Notation |
|---|---|---|---|---|
| 1-ethynyl-1,3-cyclopentadiene | 1-ECP | 0 (most stable) | N/A | C#CC1=CC=CC1 |
| 2-ethynyl-1,3-cyclopentadiene | 2-ECP | 6 | N/A | C#CC1=CCC=C1 |
| 5-ethynyl-1,3-cyclopentadiene | Cyclopentadienylacetylene | 27 | 162794-04-9 | C#CC1C=CC=C1 |
Overview of Key Research Paradigms and Scholarly Contributions
Research on 1,3-cyclopentadiene, 5-ethynyl- and its isomers is primarily situated within the fields of physical organic chemistry, reaction dynamics, and astrochemistry. A significant paradigm has been the use of computational chemistry to predict the structures, stabilities, and reaction pathways of these molecules, which often guides experimental searches. aanda.orgcoms.events
A major scholarly contribution has been the detection of the 1- and 2-isomers of ethynyl cyclopentadiene in the interstellar medium, which provided concrete evidence for the existence of these complex cyclic molecules in space. aanda.orgarxiv.orgresearchgate.net These findings have spurred further investigation into the formation mechanisms of cyclic molecules, with theoretical studies pointing to barrierless, exoergic reactions between radicals and stable hydrocarbons as efficient formation routes. coms.events
Another key research area is the study of cycloaddition reactions. Cyclopentadienes are highly reactive dienes in Diels-Alder reactions. nih.govlibretexts.org The presence of the ethynyl group in 5-ethynyl-1,3-cyclopentadiene offers a dienophile functionality within the same molecule, suggesting potential for intramolecular reactions or unique reactivity in intermolecular cycloadditions. While specific studies on the Diels-Alder reactivity of 5-ethynyl-1,3-cyclopentadiene are not extensively documented, the general reactivity of 5-substituted cyclopentadienes is well-established, with facial selectivity often being governed by steric hindrance from the C-5 substituent. nih.gov
Furthermore, the chemistry of fulvenes, which are isomers of substituted cyclopentadienes, is closely related. beilstein-journals.orgrsc.org Specifically, 5-ethynyl-1,3-cyclopentadiene can be considered a precursor to 6-ethynylfulvene through rearrangement. The synthesis of specific fulvenes can be achieved through methods that avoid aqueous work-ups, which is suitable for volatile compounds like 6-ethynylfulvene. nih.gov The extensive cycloaddition chemistry of fulvenes, which can act as 2π, 4π, or 6π components, provides a framework for understanding the potential reactivity of ethynyl cyclopentadiene isomers. beilstein-journals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
162794-04-9 |
|---|---|
Molecular Formula |
C7H6 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
5-ethynylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H6/c1-2-7-5-3-4-6-7/h1,3-7H |
InChI Key |
PCMMQWFXLQBFJC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C=CC=C1 |
Origin of Product |
United States |
Advanced Isomerism and Stereochemical Considerations of Ethynyl Cyclopentadienes
Theoretical Energetics and Relative Stability of Isomers
Computational chemistry plays a vital role in predicting the relative stabilities and isomerization pathways of ethynyl (B1212043) cyclopentadiene (B3395910) isomers.
Quantum chemical calculations have been employed to determine the relative energies of the ethynyl cyclopentadiene isomers. aanda.orgarxiv.org Calculations at the MP2/6-311++G(d,p) level of theory predict that 1-ethynyl-1,3-cyclopentadiene (1-ECP) is the most stable isomer. 2-ethynyl-1,3-cyclopentadiene (2-ECP) is predicted to be slightly higher in energy, by approximately 6 kJ mol⁻¹. aanda.orgarxiv.org The 5-ethynyl-1,3-cyclopentadiene isomer is significantly less stable, with a calculated energy that is 27 kJ mol⁻¹ higher than that of 1-ECP. aanda.orgarxiv.org
| Isomer | Relative Energy (kJ mol⁻¹) |
|---|---|
| 1-Ethynyl-1,3-cyclopentadiene (1-ECP) | 0 |
| 2-Ethynyl-1,3-cyclopentadiene (2-ECP) | 6 |
| 5-Ethynyl-1,3-cyclopentadiene | 27 |
The isomerization between different forms of ethynyl cyclopentadiene would proceed through transition states. While specific transition state analyses for the interconversion of 1-ECP, 2-ECP, and 5-ethynyl-1,3-cyclopentadiene are not detailed in the provided results, the principles of such analyses are well-established in computational chemistry. rsc.orgnih.govnih.gov These calculations would involve locating the saddle points on the potential energy surface that connect the different isomers. The energy of these transition states relative to the ground state isomers determines the kinetic barrier for isomerization. For related systems, transition states for isomerization have been calculated to be between 5 and 30 kJ mol⁻¹ above the reactants. aanda.org
The ethynyl group attached to the cyclopentadiene ring can, in principle, exhibit rotational isomerism. However, for 1-ethynyl- and 2-ethynyl-1,3-cyclopentadiene, the primary conformational considerations relate to the planarity and puckering of the five-membered ring. Computational studies provide insights into the dipole moments along different inertial axes, which are crucial for interpreting rotational spectra. For 1-ECP, the predicted dipole moments are approximately 0.81 D (μa) and 0.32 D (μb). For 2-ECP, the values are around 1.11 D (μa) and 0.37 D (μb). aanda.orgresearchgate.net These theoretical predictions are in good agreement with experimental observations. aanda.orgresearchgate.net
Computational and Theoretical Chemistry of 1,3 Cyclopentadiene, 5 Ethynyl
Ab Initio and Density Functional Theory (DFT) Studies
Ab initio and Density Functional Theory (DFT) methods are fundamental to the computational investigation of molecular systems. These first-principles approaches allow for the detailed examination of molecular properties without prior experimental data.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational procedure used to find the minimum energy conformation of a molecule, corresponding to its most stable structure. For substituted cyclopentadienes, methods like DFT with functionals such as B3LYP or those from the M06 suite, and Møller-Plesset perturbation theory (MP2), are commonly employed to predict equilibrium geometries.
Quantum chemical calculations have been performed to determine the relative stabilities of ethynyl (B1212043) cyclopentadiene (B3395910) isomers. Studies at the MP2/6-311++G(d,p) level of theory indicate that 1,3-Cyclopentadiene, 5-ethynyl- is a high-energy isomer. It is predicted to be significantly less stable than its isomers, 1-ethynyl-1,3-cyclopentadiene (1-ECP) and 2-ethynyl-1,3-cyclopentadiene (2-ECP). The energy of the 5-ethynyl isomer is calculated to be approximately 27 kJ/mol higher than that of the most stable 1-ECP isomer. This instability is attributed to the disruption of the conjugated π-system of the cyclopentadiene ring by the sp-hybridized ethynyl substituent at the sp³-hybridized C5 position.
| Isomer | Computational Method | Relative Energy (kJ/mol) |
|---|---|---|
| 1-ethynyl-1,3-cyclopentadiene (1-ECP) | MP2/6-311++G(d,p) | 0 (Reference) |
| 2-ethynyl-1,3-cyclopentadiene (2-ECP) | MP2/6-311++G(d,p) | 6 |
| 1,3-Cyclopentadiene, 5-ethynyl- | MP2/6-311++G(d,p) | 27 |
Vibrational Frequency Calculations for Spectroscopic Correlation
Vibrational frequency calculations are crucial for two main reasons: they confirm that an optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be directly compared with experimental data to aid in the identification of the compound. For cyclopentadiene and its derivatives, theoretical vibrational spectra are essential for interpreting experimental results from techniques like matrix isolation spectroscopy.
The calculations provide the frequencies of the normal modes of vibration, their intensities, and their symmetry assignments. This information is vital for correlating specific spectral features with the stretching and bending motions of particular bonds or functional groups, such as the C≡C stretch of the ethynyl group or the C=C stretches of the diene system. Although computational studies on the reaction pathways of C7H6 isomers routinely include frequency calculations to determine zero-point vibrational energies and characterize stationary points, a specific, published table of calculated vibrational frequencies for 1,3-Cyclopentadiene, 5-ethynyl- is not available in the reviewed scientific literature.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for mapping the complex pathways of chemical reactions, identifying transient intermediates and transition states that are fleeting and difficult to observe directly.
Potential Energy Surface Mapping for Formation Pathways
A potential energy surface (PES) is a multidimensional map that relates the energy of a system to its geometry. nih.govnih.gov By exploring the PES, chemists can identify the most likely pathways for a chemical reaction. The formation of C7H6 isomers, including ethynyl cyclopentadienes, is particularly relevant in combustion and astrochemistry.
Computational studies have mapped the C7H7 potential energy surface to elucidate the formation of these isomers from the reaction of the cyclopentadienyl (B1206354) radical (C5H5) with acetylene (B1199291) (C2H2). nih.gov This reaction is a key step in the growth of polycyclic aromatic hydrocarbons (PAHs). The calculations show that at the high temperatures typical of combustion environments, the primary products are the C7H6 isomers 1-ethynylcyclopentadiene and fulvenallene, along with a hydrogen atom. nih.gov The reaction proceeds through the formation of an initial adduct which can then isomerize and dissociate through various low-energy pathways involving several transition states and intermediates. researchgate.net The formation of the less stable 1,3-Cyclopentadiene, 5-ethynyl- isomer is not identified as a major pathway in these high-temperature processes.
Kinetic Modeling and Rate Constant Determination for Complex Reactions
Building on the understanding of the PES, kinetic modeling uses statistical reaction rate theories, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate temperature- and pressure-dependent rate constants for elementary reaction steps.
For the C7H7 system, quantum chemical methods combined with statistical rate theory have been used to examine the kinetics of reactions involving 1-ethynylcyclopentadiene. nih.gov These models show that the reaction of 1-ethynylcyclopentadiene with a hydrogen atom leads predominantly to the reformation of cyclopentadienyl and acetylene or to the formation of fulvenallene plus H. researchgate.net This C7H6 + H reaction provides a mechanism for the interconversion of 1-ethynylcyclopentadiene to fulvenallene, and subsequently, the reaction of fulvenallene with H can form the more stable benzyl radical. researchgate.net The theoretical rate constant for the key formation reaction, C5H5 + C2H2, has been calculated, providing crucial data for larger kinetic models of hydrocarbon combustion. researchgate.net
| Reaction | Major Products | Relevance |
|---|---|---|
| C5H5 + C2H2 (High Temp.) | 1-Ethynylcyclopentadiene + H; Fulvenallene + H | PAH Formation |
| 1-Ethynylcyclopentadiene + H | C5H5 + C2H2; Fulvenallene + H | Isomer Interconversion |
| Fulvenallene + H | Benzyl radical (among other C7H7 isomers) | Formation of Aromatic Radicals |
Advanced Electronic Structure Calculations for Excited States and Reactivity
While ground-state calculations describe the stability and structure of a molecule, understanding its photochemical behavior, spectroscopy, and certain aspects of its reactivity requires the study of its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of computational cost and accuracy for many systems. nist.gov
TD-DFT calculations yield vertical excitation energies, which correspond to the energy difference between the ground and excited states without a change in molecular geometry, and oscillator strengths, which relate to the intensity of the corresponding absorption in an electronic spectrum. nist.govresearchgate.net This information is critical for predicting the UV-visible absorption spectrum of a molecule and understanding its photostability and potential photochemical reaction pathways.
For 1,3-Cyclopentadiene, 5-ethynyl-, such calculations would reveal the nature of its low-lying excited states (e.g., π-π* or n-π* transitions) and identify which electronic transitions are most likely to occur upon absorption of light. While specific TD-DFT studies on 1,3-Cyclopentadiene, 5-ethynyl- are not present in the surveyed literature, calculations on the parent cyclopentadiene molecule illustrate the type of data obtained. Long-range corrected TD-DFT calculations have been used to accurately predict the π-π* and Rydberg excitation energies for cyclopentadiene, showing the utility of these methods for five-membered ring compounds.
| State | Excitation Type | Calculated Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| 1 1B2 | π → π | 5.98 | 0.062 |
| 1 1A2 | π → 3s | 6.25 | 0.000 |
| 2 1A1 | π → π* | 6.38 | 0.665 |
Data is for the parent 1,3-cyclopentadiene molecule and serves to illustrate the output of TD-DFT calculations. Source: Adapted from Long-range-corrected time-dependent density functional study on electronic spectra of five-membered ring compounds. researchgate.net
Spectroscopic Analysis and Structural Characterization Methodologies for Ethynyl Cyclopentadienes
Rotational Spectroscopy for Precise Molecular Structure Determination
Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, typically in the microwave region, highly accurate information about the molecule's moments of inertia and, consequently, its three-dimensional structure can be obtained. mdpi.com
Microwave spectroscopy has been instrumental in characterizing isomers of ethynyl (B1212043) cyclopentadiene (B3395910). aanda.org Laboratory measurements for 2-ethynyl-1,3-cyclopentadiene (also referred to as 5-ethynyl-1,3-cyclopentadiene) have been conducted in the frequency range of 6.5–25.8 GHz. aanda.org The analysis of these spectra allows for the determination of rotational constants (A, B, and C) and centrifugal distortion constants, which account for the slight changes in the molecule's geometry as it rotates. mdpi.comaanda.org
For instance, a fit of the laboratory data for 1-ethynyl-1,3-cyclopentadiene was improved by including the distortion constant δK, resulting in more precise rotational and distortion constants. aanda.org These constants are crucial for accurately predicting the frequencies of rotational lines, which is essential for their detection in astronomical surveys. aanda.orgoup.comoup.com The accuracy of these frequency predictions can be on the order of a few kilohertz. aanda.org
| Isomer | A (MHz) | B (MHz) | C (MHz) |
| 1-ethynyl-1,3-cyclopentadiene | 4656.9 | 2038.5 | 1435.4 |
| 2-ethynyl-1,3-cyclopentadiene | 7014.2 | 1493.8 | 1247.9 |
Table 1: Experimentally determined rotational constants for isomers of ethynyl cyclopentadiene. Data sourced from studies on their detection in interstellar space.
The isomers of ethynyl cyclopentadiene possess distinct dipole moments, which govern the intensity of their rotational transitions. aanda.org The predicted dipole moment components for 1-ethynyl-1,3-cyclopentadiene are μa = 0.81 D and μb = 0.32 D, while for 2-ethynyl-1,3-cyclopentadiene, they are μa = 1.11 D and μb = 0.37 D. aanda.org The larger dipole moment of the 2-isomer leads to stronger a-type transitions, which are approximately ten times more intense than its b-type transitions. aanda.org This difference in transition intensity is a key factor in distinguishing between the isomers in a complex spectrum and is critical for their identification in environments like the Taurus Molecular Cloud (TMC-1). aanda.orgoup.comoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns of atomic nuclei in a magnetic field, the connectivity and chemical environment of atoms can be determined.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-ethynyl-1,3-cyclopentadiene would give rise to a distinct signal. The carbons of the ethynyl group (C≡C) would appear in a characteristic downfield region. The sp² hybridized carbons of the cyclopentadiene ring would also have specific chemical shifts, distinguishable from the sp³ hybridized carbon at the 5-position. While detailed ¹³C NMR data for 5-ethynyl-1,3-cyclopentadiene is not explicitly provided, analysis of related compounds suggests the expected chemical shift ranges. rsc.orgresearchgate.net
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Alkynyl (C≡C) | 65-90 |
| Olefinic (C=C) | 100-150 |
| Aliphatic (C-C) | 20-50 |
Table 2: General expected chemical shift ranges for carbon types present in 5-ethynyl-1,3-cyclopentadiene based on typical ¹³C NMR values.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. su.seyoutube.com Absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment. libretexts.org Raman scattering, on the other hand, involves inelastic scattering of light and is sensitive to vibrations that cause a change in the molecule's polarizability. youtube.com
For 5-ethynyl-1,3-cyclopentadiene, characteristic vibrational frequencies are expected for the C-H and C≡C stretching of the ethynyl group, as well as the C-H and C=C stretching and bending modes of the cyclopentadiene ring. libretexts.org The C≡C stretching vibration typically appears as a sharp, weak to medium band in the IR spectrum in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch gives a strong, sharp band around 3300 cm⁻¹. libretexts.org The C=C stretching vibrations of the diene system would be observed in the 1500-1650 cm⁻¹ region. libretexts.org Analysis of these vibrational frequencies provides a fingerprint of the molecule, confirming the presence of its key functional groups. su.senist.gov
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Ethynyl (C≡C-H) | ≡C-H Stretch | ~3300 |
| C≡C Stretch | 2100-2260 | |
| Cyclopentadienyl (B1206354) | =C-H Stretch | 3000-3100 |
| C=C Stretch | 1500-1650 |
Table 3: Characteristic infrared vibrational frequencies for the functional groups in 5-ethynyl-1,3-cyclopentadiene.
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of 5-ethynyl-1,3-cyclopentadiene through the analysis of its fragmentation patterns under electron impact. The molecular formula of 5-ethynyl-1,3-cyclopentadiene is C7H6, with a calculated molecular weight of approximately 90.12 g/mol . nih.gov
Upon electron ionization, the molecule is expected to form a prominent molecular ion peak (M+•) in the mass spectrum. The stability of this ion is influenced by the conjugated π-system. The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments.
A primary fragmentation pathway likely involves the loss of a hydrogen atom from the cyclopentadienyl ring or the ethynyl group to form a stable [M-H]+ cation. Another significant fragmentation could be the cleavage of the C-C bond between the cyclopentadiene ring and the ethynyl substituent, leading to the formation of a cyclopentadienyl cation (C5H5+) and an ethynyl radical, or an ethynyl cation (C2H+) and a cyclopentadienyl radical. The cyclopentadienyl cation is particularly stable due to its aromatic character, and its corresponding peak at m/z 65 would be expected to be a major feature in the spectrum.
Further fragmentation of the cyclopentadienyl ring itself could occur, leading to the loss of acetylene (B1199291) (C2H2) and the formation of smaller, stable carbocations. The presence of the ethynyl group can also influence the fragmentation, potentially leading to rearrangements before fragmentation. The study of these fragmentation patterns provides valuable information for the structural confirmation of 5-ethynyl-1,3-cyclopentadiene.
| Fragment Ion | Proposed Structure | m/z (Expected) |
| [C7H6]+• | Molecular Ion | 90 |
| [C7H5]+ | [M-H]+ | 89 |
| [C5H5]+ | Cyclopentadienyl cation | 65 |
| [C3H3]+ | Propargyl cation | 39 |
This table presents theoretically expected fragmentation patterns for 5-ethynyl-1,3-cyclopentadiene based on general principles of mass spectrometry.
Ultraviolet (UV) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet (UV) spectroscopy provides insights into the electronic structure of 5-ethynyl-1,3-cyclopentadiene by probing the electronic transitions between molecular orbitals. The extended conjugation arising from the cyclopentadiene ring and the ethynyl group is expected to give rise to characteristic absorption bands in the UV region.
The primary electronic transitions anticipated for this molecule are π → π* transitions. youtube.com These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is directly related to the extent of conjugation in the molecule. Generally, a more extensive conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a bathochromic (red) shift, or a shift to a longer wavelength, of the λmax. youtube.com
For 5-ethynyl-1,3-cyclopentadiene, the conjugation includes the diene system of the cyclopentadiene ring and the triple bond of the ethynyl group. This extended π-system is expected to result in a λmax value that is higher than that of cyclopentadiene alone. The specific λmax is also influenced by the solvent polarity, which can affect the relative energies of the ground and excited states. youtube.com The intensity of the absorption is related to the probability of the transition occurring. The π → π* transitions in conjugated systems are typically of high intensity.
By comparing the UV spectrum of 5-ethynyl-1,3-cyclopentadiene with those of related compounds, such as cyclopentadiene and other substituted cyclopentadienes, valuable information can be obtained regarding the electronic effects of the ethynyl substituent on the cyclopentadienyl chromophore.
| Type of Transition | Chromophore | Expected λmax Region (nm) |
| π → π* | Conjugated diene and alkyne | 220-300 |
This table presents the expected type of electronic transition and absorption region for 5-ethynyl-1,3-cyclopentadiene based on general principles of UV spectroscopy.
Astrochemical Significance and Interstellar Formation Pathways
Detection and Abundance in Interstellar Molecular Clouds
The Taurus Molecular Cloud 1 (TMC-1) has proven to be a rich chemical laboratory for astronomers. aanda.orgbohrium.comnih.govaanda.orgarxiv.orgresearchgate.netarxiv.orgresearchgate.net Within this cold dark cloud, two isomers of ethynyl (B1212043) cyclopentadiene (B3395910), namely 1-ethynyl-1,3-cyclopentadiene (1-ECP) and 2-ethynyl-1,3-cyclopentadiene (2-ECP), have been unambiguously detected. aanda.orgarxiv.org It is noteworthy that in some earlier laboratory studies, 2-ECP was referred to as 5-ethynyl-1,3-cyclopentadiene. arxiv.org
Observations have revealed column densities of (2.0 ± 0.4) x 10¹² cm⁻² for 1-ECP and (1.4 ± 0.2) x 10¹² cm⁻² for 2-ECP in the direction of TMC-1. aanda.orgarxiv.org This makes 2-ECP approximately 1.4 ± 0.5 times more abundant than 1-ECP. aanda.orgarxiv.org These ethynyl derivatives are found to be about ten times less abundant than their parent molecule, cyclopentadiene (c-C₅H₆). aanda.orgarxiv.org The rotational temperature for these molecules in TMC-1 is estimated to be around 9 K, which is very close to the gas kinetic temperature of the cloud. arxiv.orgsemanticscholar.orgastrochem-tools.org
The detection of these specific isomers provides valuable data points for astrochemical models and helps to constrain the chemical processes occurring in such environments. The relative abundances of different isomers can offer clues about their formation pathways and the thermodynamic conditions of the cloud.
Role in the Bottom-Up Synthesis of Larger Interstellar Hydrocarbons and Aromatic Cycles
The discovery of ethynyl cyclopentadienes and other cyclic hydrocarbons in TMC-1 is a significant step towards understanding the in-situ, bottom-up synthesis of larger and more complex molecules, including polycyclic aromatic hydrocarbons (PAHs). bohrium.comnih.govresearchgate.netresearchgate.net These five-membered rings are considered key intermediates in the chemical pathways that lead to the formation of larger aromatic structures.
The ethynyl group (–CCH) is a reactive functional group that can participate in further reactions, allowing for the growth of the carbon skeleton. For instance, ethynyl-substituted molecules can react with other hydrocarbons or radicals to form larger, more complex structures. The presence of both five-membered rings and ethynyl groups in molecules like ethynyl cyclopentadiene provides a direct pathway for the construction of larger aromatic systems, which are thought to be important components of the interstellar medium.
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 1,3-Cyclopentadiene, 5-ethynyl- and its Derivatives
The synthesis of 1,3-Cyclopentadiene, 5-ethynyl- and its derivatives can be approached through several strategic methodologies, including the construction of the cyclopentadiene (B3395910) ring itself, modification of a pre-existing cyclopentadiene scaffold, and direct introduction of the ethynyl (B1212043) group.
Cyclization Reactions and Ring Formation Approaches
The formation of the cyclopentadiene ring is a fundamental step in the synthesis of many of its derivatives. While specific examples leading directly to 1,3-Cyclopentadiene, 5-ethynyl- via a one-pot cyclization are not extensively documented, general principles of ring-closing reactions can be applied. For instance, intramolecular condensation or cyclization of appropriately functionalized acyclic precursors can, in principle, yield the five-membered ring. However, a more common and practical approach involves the modification of readily available cyclopentadiene or its dimer, dicyclopentadiene.
Functional Group Interconversions on the Cyclopentadiene Scaffold
A versatile strategy for the synthesis of 5-substituted cyclopentadienes involves the chemical modification of functional groups already present on the cyclopentadiene ring. This approach often starts with the deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl (B1206354) anion, which can then act as a nucleophile.
The cyclopentadienyl anion is readily prepared by treating cyclopentadiene with a strong base such as sodium hydride (NaH) or an organolithium reagent like n-butyllithium (n-BuLi). The resulting sodium or lithium cyclopentadienide is a key intermediate for introducing various substituents. For example, the anion can react with electrophiles to introduce functional groups that can be further elaborated to the desired ethynyl group.
| Precursor | Reagent | Product |
| Cyclopentadiene | Sodium Hydride (NaH) | Sodium cyclopentadienide |
| Cyclopentadiene | n-Butyllithium (n-BuLi) | Lithium cyclopentadienide |
These functional group interconversions provide a pathway to a variety of 5-substituted cyclopentadienes, which can then be subjected to ethynylation strategies.
Ethynylation Strategies on Cyclopentadiene Precursors
The direct introduction of an ethynyl group onto the cyclopentadiene ring is a key step in the synthesis of the target molecule. A plausible and efficient method involves the reaction of a cyclopentadienyl anion with a suitable electrophilic ethynylating agent.
One common strategy for forming carbon-carbon bonds with alkynes is the use of haloalkynes. For instance, the reaction of sodium cyclopentadienide with a propargyl halide, such as propargyl bromide, can be envisioned. This reaction would proceed via an SN2 mechanism, where the cyclopentadienyl anion attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion and forming 5-propargyl-1,3-cyclopentadiene. Subsequent isomerization or further synthetic steps would be required to obtain the terminal ethynyl group at the 5-position.
A more direct approach would involve the use of an electrophilic acetylene (B1199291) equivalent. While not explicitly detailed for this specific substrate in the provided context, analogous reactions in organic synthesis suggest the feasibility of such a transformation.
| Nucleophile | Electrophile | Potential Product |
| Sodium cyclopentadienide | Propargyl bromide | 5-Propargyl-1,3-cyclopentadiene |
Advanced Reaction Chemistry of the Cyclopentadiene Moiety
The diene system of 1,3-Cyclopentadiene, 5-ethynyl- is highly reactive in cycloaddition reactions, most notably the Diels-Alder reaction. The presence of the 5-ethynyl substituent significantly influences the regioselectivity and stereoselectivity of these reactions.
Diels-Alder Cycloadditions and Regioselectivity Considerations
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is a cornerstone of the reactivity of cyclopentadiene derivatives. wikipedia.org When an unsymmetrical diene, such as a 5-substituted cyclopentadiene, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, leading to the potential formation of different constitutional isomers. youtube.com
In the case of monosubstituted cyclopentadienes, which exist as a mixture of 1- and 2-substituted isomers due to a facile youtube.commdpi.com-sigmatropic rearrangement, the regioselectivity of the Diels-Alder reaction can be complex. acs.org Generally, with electron-withdrawing groups on the dienophile, the reaction proceeds with a predictable regioselectivity. For a 1-substituted diene, the "ortho" adduct is typically the major product, while for a 2-substituted diene, the "para" adduct is favored. youtube.com The specific electronic nature of the substituent on the cyclopentadiene ring plays a crucial role in directing the outcome of the reaction. Theoretical studies using Density Functional Theory (CDFT) can be employed to predict the reactivity and regioselectivity of Diels-Alder reactions involving substituted cyclopentadienes. mdpi.com
Catalytic systems, such as those employing a Brønsted acid-activated chiral oxazaborolidine, have been developed to achieve high levels of both regio- and enantioselectivity in the Diels-Alder reactions of 1- and 2-substituted cyclopentadienes. acs.orgorganic-chemistry.org These catalysts can preferentially activate one of the diene isomers, leading to a single major regioisomeric adduct. acs.orgorganic-chemistry.org
| Diene Isomer | Dienophile | Major Product |
| 1-Substituted Cyclopentadiene | Unsymmetrical Alkene | "Ortho" Adduct |
| 2-Substituted Cyclopentadiene | Unsymmetrical Alkene | "Para" Adduct |
π-Facial Selectivity in 5-Substituted Cyclopentadienes and Related Stereocontrol
When a dienophile approaches the plane of a 5-substituted cyclopentadiene, it can do so from two different faces: syn (on the same side as the substituent) or anti (on the opposite side). This leads to the formation of diastereomeric products. The preference for one face over the other is known as π-facial selectivity.
The π-facial selectivity in the Diels-Alder reactions of 5-substituted cyclopentadienes is primarily governed by electronic effects, specifically hyperconjugation, rather than steric hindrance. nsf.govnih.gov The substituent at the C5 position influences the distortion of the cyclopentadiene ring from planarity. nsf.gov
σ-donating substituents pre-distort the cyclopentadiene ring into an envelope conformation that maximizes stabilizing hyperconjugative interactions between the C5-X σ-bond and the diene π-system. This conformation geometrically resembles the transition state leading to the anti adduct, thus favoring its formation. nih.gov
σ-accepting substituents cause an opposite distortion to minimize destabilizing negative hyperconjugation, leading to an envelope conformation that resembles the transition state for the syn adduct, making the syn product the major isomer. nih.gov
Computational studies have shown that the stereoselectivity in the cycloadditions of 5,5-unsymmetrically substituted cyclopentadienes is a complex interplay of substituent conformations and both steric and electronic interactions between the diene and dienophile. nsf.govnih.gov The orbital mixing rule, which considers the relative energies of the diene's π-HOMO and the substituent's π and π* orbitals, has been successfully applied to predict the π-facial selectivity in cyclopentadienes with π-systems at the 5-position. rsc.org The solvent can also play a significant role in influencing the π-facial selectivity. rsc.org
| Substituent Type at C5 | Favored Adduct |
| σ-donating | anti |
| σ-accepting | syn |
Organometallic Complexation and Ligand Applications with Transition Metals
The cyclopentadienyl (Cp) ligand and its derivatives are cornerstones of modern organometallic chemistry, prized for their ability to form stable complexes with nearly every transition metal. nitrkl.ac.inuomustansiriyah.edu.iq The ethynyl-substituted cyclopentadienyl anion, [C₅H₄(C≡CH)]⁻, introduces unique features not present in the parent Cp ligand. The ethynyl group acts as a rigid, linear spacer and a site for post-complexation modification, significantly expanding the synthetic possibilities.
The primary application of 5-ethynyl-1,3-cyclopentadiene in this context is as a precursor to its corresponding anion, which then binds to transition metals in a η⁵-fashion. The resulting organometallic complexes retain the terminal alkyne functionality, which can be used to construct more elaborate molecular architectures. For instance, the ethynyl group can be used to link metal centers, create extended π-conjugated systems, or anchor the complex to surfaces or polymer backbones.
The electronic properties of the ethynylcyclopentadienyl ligand are subtly different from the unsubstituted Cp ligand. The sp-hybridized carbons of the ethynyl group are electron-withdrawing, which can modulate the electron density at the metal center, thereby influencing the reactivity and catalytic activity of the complex. youtube.com This allows for the fine-tuning of catalysts for specific applications. A wide variety of half-sandwich, sandwich (metallocene), and multi-ligand complexes can be synthesized.
Table 1: Representative Organometallic Complexes and Applications
| Metal (M) | Complex Type | Representative Structure | Potential Applications |
|---|---|---|---|
| Iron (Fe) | Metallocene | Ethynylferrocene | Redox-active polymers, molecular wires, electrochemical sensors. nitrkl.ac.in |
| Ruthenium (Ru) | Half-Sandwich | [Ru(η⁵-C₅H₄C₂H)(PPh₃)₂Cl] | Catalysis, building block for multimetallic arrays. |
| Titanium (Ti) | Bent Metallocene | [Ti(η⁵-C₅H₄C₂H)₂Cl₂] | Polymerization catalysis, synthetic precursors. |
| Cobalt (Co) | Metallocene | Ethynylcobaltocenium cation | Medicinal chemistry, anion recognition. |
| Rhodium (Rh) | Half-Sandwich | [Rh(η⁵-C₅H₄C₂H)(cod)] | Catalysis, synthesis of functionalized materials. researcher.life |
Reactivity of the Ethynyl Group in the Context of 1,3-Cyclopentadiene, 5-ethynyl-
While the cyclopentadiene ring is typically engaged in bonding with a metal, the ethynyl group remains available for a host of chemical reactions characteristic of terminal alkynes. msu.edu Its reactivity is largely governed by the acidity of the terminal alkyne proton (pKa ≈ 25) and the high electron density of the carbon-carbon triple bond. chemistrysteps.com This allows for two major classes of reactions: deprotonation to form a nucleophilic acetylide and addition reactions across the π-system.
The terminal proton of the ethynyl group can be readily removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a potent carbon nucleophile—the acetylide anion. chemistrysteps.com This intermediate is highly valuable for forming new carbon-carbon bonds.
Nucleophilic Substitution: The acetylide can participate in Sₙ2 reactions with primary alkyl halides to generate new, elongated internal alkynes. This reaction is a fundamental strategy for extending carbon chains. With secondary or tertiary halides, elimination reactions become dominant. chemistrysteps.com
Palladium-Catalyzed Cross-Coupling: A more versatile method for derivatization is the Sonogashira cross-coupling reaction. nrochemistry.comorganic-chemistry.org This powerful reaction forms a C(sp)-C(sp²) bond between the terminal alkyne of the ethynylcyclopentadienyl complex and an aryl or vinyl halide. okstate.edu The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com This methodology allows for the direct connection of the organometallic fragment to aromatic and vinylic systems, creating highly conjugated structures.
Table 2: Key Derivatization Reactions of the Ethynyl Group
| Reaction Type | Reagents | Product Type | Significance |
|---|
The ethynyl group is an ideal functional handle for building larger molecular structures through coupling and polymerization reactions. Homocoupling reactions, such as the Glaser or Hay couplings, can dimerize the molecule to form a symmetrical 1,3-butadiyne derivative, effectively linking two cyclopentadienyl units.
Of greater significance is the potential for polymerization. Terminal alkynes can be polymerized to form polyacetylenes, which are conjugated polymers known for their interesting electronic and optical properties. nih.gov The polymerization of a metal-complexed ethynylcyclopentadienyl monomer, such as ethynylferrocene, yields metallopolymers. These materials combine the properties of the polymer backbone (e.g., conductivity, rigidity) with the properties of the metal center (e.g., redox activity, magnetism). Such polymers are of significant research interest for applications in advanced materials, including charge-storage devices, chemical sensors, and catalytic materials. nitrkl.ac.in The polymerization of diethynylarenes has been extensively studied and provides a strong precedent for the feasibility and utility of polymerizing ethynyl-functionalized monomers to create cross-linked, high-performance materials. nih.gov
Derivatization and Functionalization for Specialized Academic and Research Applications
The derivatization of 1,3-Cyclopentadiene, 5-ethynyl-, both before and after complexation to a transition metal, allows for the synthesis of highly specialized molecules tailored for specific research purposes.
Molecular Wires and Conductive Materials: By combining organometallic complexation with Sonogashira coupling reactions, researchers can synthesize rigid, linear oligomers and polymers where metallocene units (like ferrocene) are separated by conjugated aryl-alkynyl spacers. These "molecular wires" are studied for their ability to conduct electrical charge over long molecular distances.
Functional Ligands for Catalysis: The ethynyl group can be used to attach a catalytically active metal-cyclopentadienyl complex to a solid support, such as silica or a polymer resin. This heterogenization of a homogeneous catalyst facilitates catalyst separation and recycling, which is a key goal in sustainable chemistry.
Precursors for Carbon-Rich Nanostructures: The high carbon content and rigid structure of ethynylcyclopentadiene derivatives make them attractive precursors for the synthesis of novel carbon allotropes and nanostructures through controlled pyrolysis or surface-mediated reactions.
Bioorganometallic Chemistry: The cyclopentadienyl scaffold can be attached via the ethynyl linker to biologically active molecules. The resulting conjugates are investigated for applications in medicinal chemistry, where the organometallic fragment can introduce novel therapeutic or diagnostic properties. nitrkl.ac.in
Future Research Directions and Emerging Paradigms
Exploration of Novel Asymmetric Synthetic Routes
The development of stereoselective methods to synthesize derivatives of 5-ethynyl-1,3-cyclopentadiene is a primary area of future research. While direct asymmetric synthesis of this specific compound is not yet widely reported, progress in the synthesis of planar-chiral cyclopentadienyl (B1206354) (Cp) ligands for metal complexes provides a strong foundation for future work.
A promising direction lies in the application of transition metal-catalyzed reactions to construct the chiral cyclopentadienyl core. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynes have been successfully employed to create substituted Cp ligands. Future research could adapt these methods, using a prochiral diyne and an ethynyl-containing alkyne, to assemble the 5-ethynyl-cyclopentadiene skeleton with high enantioselectivity. The use of chiral phosphine (B1218219) ligands or chiral counterions in such catalytic systems could effectively control the stereochemical outcome.
Another avenue involves the enantioselective functionalization of a pre-formed cyclopentadiene (B3395910) ring. This could be achieved through chiral base-mediated deprotonation followed by quenching with an electrophile, or through enzymatic resolution of a racemic mixture of 5-ethynyl-1,3-cyclopentadiene derivatives. The development of such routes is crucial for accessing enantiopure forms of the molecule, which are essential for applications in asymmetric catalysis and the synthesis of chiral materials.
Table 1: Potential Asymmetric Synthetic Strategies for 5-Ethynyl-1,3-cyclopentadiene
| Synthetic Strategy | Description | Potential Chiral Control |
| Catalytic [2+2+2] Cycloaddition | Cyclotrimerization of alkynes using a chiral transition metal catalyst. | Chiral ligands (e.g., phosphines) on the metal center. |
| Chiral Base-Mediated Functionalization | Enantioselective deprotonation of a cyclopentadiene precursor followed by reaction with an ethynylating agent. | Use of a stoichiometric or catalytic amount of a chiral non-racemic base. |
| Enzymatic Resolution | Separation of a racemic mixture of a functionalized 5-ethynyl-1,3-cyclopentadiene derivative using a lipase (B570770) or other hydrolase. | Inherent stereoselectivity of the enzyme. |
| Asymmetric Diels-Alder Reaction | Reaction of a cyclopentadiene precursor with a dienophile bearing a chiral auxiliary. | The chiral auxiliary directs the facial selectivity of the cycloaddition. |
High-Resolution Spectroscopic Studies of Analogous Compounds in Extreme Environments
To fully understand the intrinsic properties of 5-ethynyl-1,3-cyclopentadiene, high-resolution spectroscopic studies under isolated conditions are necessary. Such studies, particularly in extreme environments like cryogenic matrices or the interstellar medium, can provide invaluable data on the molecule's geometry, electronic structure, and vibrational frequencies, free from intermolecular interactions.
Future research should focus on employing techniques like Fourier-transform microwave (FTMW) spectroscopy and matrix-isolation infrared (IR) spectroscopy. FTMW spectroscopy can yield precise rotational constants, from which an accurate gas-phase structure can be determined. This would be particularly interesting for 5-ethynyl-1,3-cyclopentadiene due to the potential for interesting conformational dynamics of the ethynyl (B1212043) group.
Matrix-isolation IR spectroscopy, where the molecule is trapped in an inert gas matrix (e.g., argon or neon) at very low temperatures, allows for the detailed study of its vibrational modes. This technique would be instrumental in characterizing the C≡C and C-H stretching frequencies of the ethynyl group, providing insights into its electronic environment. Furthermore, by studying the photochemistry of the isolated molecule upon UV irradiation, it may be possible to generate and spectroscopically characterize novel reactive intermediates, such as the corresponding cyclopentadienyl radical.
Development of Integrated Computational and Experimental Methodologies for Reactivity Prediction
The reactivity of 5-ethynyl-1,3-cyclopentadiene is expected to be rich and varied, encompassing pericyclic reactions, metal complexation, and polymerization. To efficiently explore this reactivity, the integration of computational and experimental methods will be paramount.
Future research should leverage density functional theory (DFT) and ab initio calculations to construct a detailed potential energy surface for various reactions involving 5-ethynyl-1,3-cyclopentadiene. For example, computational modeling can be used to predict the regioselectivity and stereoselectivity of its Diels-Alder reactions with different dienophiles. These theoretical predictions can then guide experimental studies, saving significant time and resources.
Furthermore, integrated approaches can be used to understand the mechanism of its thermal rearrangements, such as the potential for-sigmatropic shifts of the ethynyl group or hydrogen atoms around the cyclopentadiene ring. Kinetic studies, both in the gas phase and in solution, can be combined with computational modeling of transition states to build a comprehensive picture of the molecule's dynamic behavior. This synergy between theory and experiment will be crucial for harnessing the synthetic potential of 5-ethynyl-1,3-cyclopentadiene.
Interdisciplinary Connections and Applications in Materials Science
The unique structure of 5-ethynyl-1,3-cyclopentadiene, combining a reactive diene system with a rigid, linear ethynyl group, makes it a highly attractive building block for advanced materials. Future research will undoubtedly forge strong connections between the fundamental chemistry of this molecule and the field of materials science.
One of the most promising areas is in the development of novel polymers. The ethynyl group can participate in a variety of polymerization reactions, including Glaser coupling and click chemistry, to form conjugated polymers with interesting electronic and optical properties. The cyclopentadiene moiety can be used as a cross-linking agent or as a precursor to metal-containing polymers through the formation of metallocenes.
Furthermore, 5-ethynyl-1,3-cyclopentadiene could serve as a precursor for the synthesis of carbon-rich nanostructures. Pyrolysis of this molecule or its polymers could lead to the formation of novel carbon allotropes or carbonaceous materials with tailored properties. Its application as a ligand in metal-organic frameworks (MOFs) is another exciting possibility, where the ethynyl group could be used for post-synthetic modification or to tune the porosity and electronic properties of the framework.
Advanced Analytical Techniques for Trace Detection and Isomer Discrimination
As the chemistry of 5-ethynyl-1,3-cyclopentadiene is explored, the need for sensitive and selective analytical methods for its detection and the differentiation of its isomers will become increasingly important. This is particularly relevant in the context of complex reaction mixtures and for monitoring its presence in various environments.
Future research should focus on the application of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), to differentiate 5-ethynyl-1,3-cyclopentadiene from its constitutional isomers, such as the various ethynyl-substituted fulvenes. The fragmentation patterns obtained from MS/MS can provide a unique fingerprint for each isomer.
Gas chromatography (GC) will also be a vital tool. The development of novel stationary phases for GC columns that can effectively separate the isomers of ethynylcyclopentadiene based on subtle differences in their volatility and polarity will be a key research direction. Coupling high-resolution GC with techniques like vacuum ultraviolet (VUV) spectroscopy can provide an additional layer of selectivity for isomer identification. For trace detection, highly sensitive methods like resonance-enhanced multiphoton ionization (REMPI) spectroscopy could be developed, allowing for the in-situ monitoring of this molecule in reactive systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
